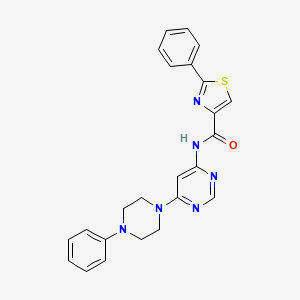

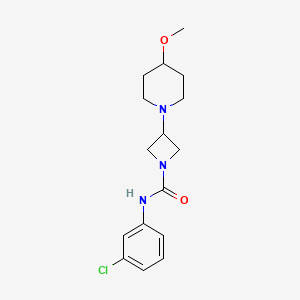

![molecular formula C21H14ClN3O5S B2519667 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 422534-12-1](/img/structure/B2519667.png)

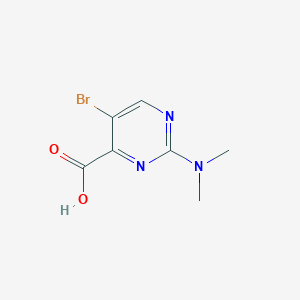

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromone-thiazole hybrids, which are of interest due to their potential as ligands for human adenosine receptors, involves the use of chromone-2-carboxylic acid as a starting material. Two different amidation methods were employed to create these compounds, allowing for experimentation with various reaction conditions, including conventional heating and microwave irradiation. The development of these synthetic approaches is crucial for the generation of a diverse set of compounds that could be tested for their biological activity, particularly in the context of adenosine receptor binding .

Molecular Structure Analysis

The molecular structure of the synthesized chromone-thiazole hybrids was determined using a combination of NMR and MS spectroscopy, along with X-ray crystallography. These techniques provided detailed information about the geometry and conformation of the molecules, which is essential for understanding how these compounds might interact with adenosine receptors. The precise molecular structure is key to predicting and rationalizing the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are centered around the formation of the amide bond between the chromone moiety and the thiazole ring. The reaction conditions, such as the use of conventional heating or microwave irradiation, can influence the yield and purity of the resulting compounds. The choice of reaction conditions can also affect the formation of possible by-products, which is important for the overall efficiency and selectivity of the synthetic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. For instance, the anti-rotamer conformation about the C-N bond and the orientation of the amide O atom, which can be either trans- or cis-related to the O atom of the pyran ring, can influence the compound's solubility, stability, and reactivity. Additionally, the presence of polymorphs and hydrates, as seen in the 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, indicates that these compounds can exist in different solid-state forms, which may have distinct physical properties and could potentially affect their biological activity .

Aplicaciones Científicas De Investigación

Photochromic Applications and Photodynamics

Research on naphthopyran dyes, which share a structural resemblance with chromenes, highlights their photochromic properties. These compounds can change color in response to light, a feature that can be exploited in the development of smart materials and optical devices. The study by Fang et al. (2015) on the photochromic properties of naphthopyran dyes underscores the importance of intramolecular hydrogen bonds and host materials in enhancing these applications (Fang et al., 2015).

Ligands for Receptor Studies

Chromone derivatives have been synthesized and characterized as potential adenosine receptor ligands. The work by Cagide et al. (2015) explores chromone–thiazole hybrids, indicating their significance in medicinal chemistry for receptor targeting (Cagide et al., 2015).

Synthesis of Heterocycles

The synthesis of thieno-fused heterocycles, as detailed by Acharya et al. (2017), showcases the versatility of thieno compounds in generating biologically active molecules. These methodologies offer pathways to novel compounds with potential research and therapeutic applications (Acharya et al., 2017).

Antimicrobial Agents

El-Gaby et al. (2000) investigated dibenzo[c,f]chromenes and related compounds for their antimicrobial activities. Such studies contribute to the search for new antimicrobial agents, highlighting the relevance of chromene derivatives in combating infectious diseases (El-Gaby et al., 2000).

Synthesis and Structural Analysis

Research on the synthesis and characterization of compounds within the chromene family often includes detailed structural analysis, which is crucial for understanding their chemical behavior and potential applications. Studies like those by Myannik et al. (2018) on novel metal complexes of chromene derivatives offer insights into their structural features and potential as catalysts or in materials science (Myannik et al., 2018).

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O5S/c22-13-5-7-14(8-6-13)25-19(16-10-31(28,29)11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)30-21(15)27/h1-9H,10-11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGNMGWOCUHOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

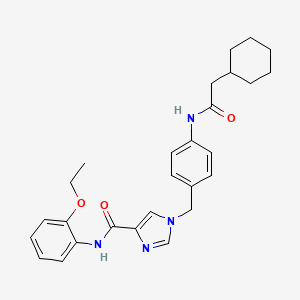

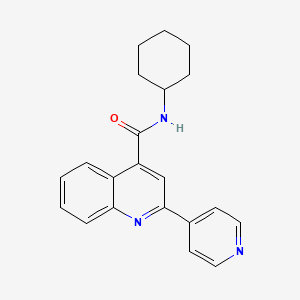

![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)

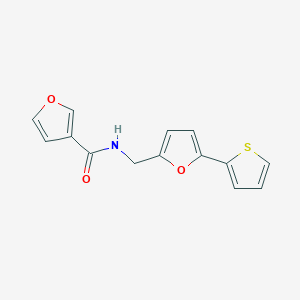

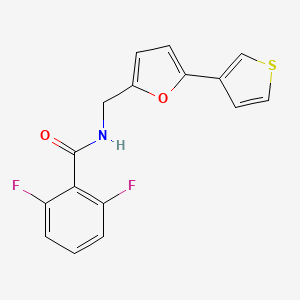

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

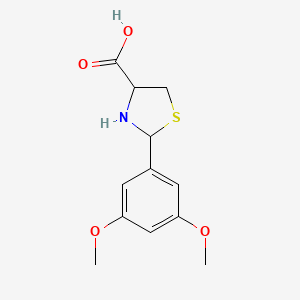

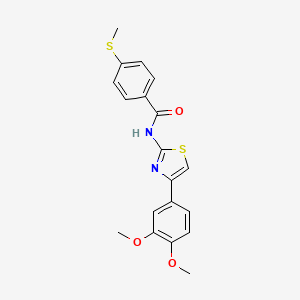

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)